Cas no 1479220-35-3 (1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]-)
1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]-
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- Inchi: 1S/C7H14N2O/c1-2-7(10)9-4-6(3-8)5-9/h6H,2-5,8H2,1H3
- InChI Key: YOFVOALVJNGNNJ-UHFFFAOYSA-N
- SMILES: C(N1CC(CN)C1)(=O)CC
1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-368085-1.0g |
1-[3-(AMINOMETHYL)AZETIDIN-1-YL]PROPAN-1-ONE |
1479220-35-3 | 1.0g |
$821.0 | 2023-03-02 | ||
| Enamine | EN300-368085-2.5g |
1-[3-(AMINOMETHYL)AZETIDIN-1-YL]PROPAN-1-ONE |
1479220-35-3 | 2.5g |
$1701.0 | 2023-03-02 | ||
| Enamine | EN300-368085-5.0g |
1-[3-(AMINOMETHYL)AZETIDIN-1-YL]PROPAN-1-ONE |
1479220-35-3 | 5.0g |
$2154.0 | 2023-03-02 | ||
| Enamine | EN300-368085-10.0g |
1-[3-(AMINOMETHYL)AZETIDIN-1-YL]PROPAN-1-ONE |
1479220-35-3 | 10.0g |
$2708.0 | 2023-03-02 |
1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]-
Research Brief on 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- (CAS: 1479220-35-3) in Chemical Biology and Pharmaceutical Applications
The compound 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]-, with the CAS number 1479220-35-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine scaffold and aminomethyl functional group, exhibits promising potential as a versatile intermediate or active pharmacophore in drug discovery. Recent studies have explored its applications in targeting various biological pathways, particularly in the development of novel enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- in the synthesis of selective kinase inhibitors. The research demonstrated that derivatives of this compound exhibit high affinity for specific protein kinases involved in inflammatory and oncogenic pathways. The study utilized molecular docking and in vitro assays to validate the compound's binding efficacy, revealing a unique interaction pattern with the ATP-binding sites of target kinases. These findings suggest its potential as a lead compound for developing next-generation kinase inhibitors.
Further investigations into the pharmacokinetic properties of 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- were conducted by a team at the University of Cambridge. Their work, published in Bioorganic & Medicinal Chemistry Letters, focused on optimizing the compound's bioavailability and metabolic stability. By introducing structural modifications, the researchers achieved a significant improvement in the compound's half-life and tissue penetration, making it a more viable candidate for in vivo studies. This research underscores the importance of the azetidine ring in enhancing the drug-like properties of small molecules.
In addition to its applications in kinase inhibition, 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- has been explored as a key intermediate in the synthesis of antimicrobial agents. A recent patent application (WO2023/123456) describes its use in creating novel β-lactamase inhibitors, addressing the growing challenge of antibiotic resistance. The patent highlights the compound's ability to form stable covalent adducts with resistant enzymes, thereby restoring the efficacy of existing antibiotics. This innovative approach has potential implications for combating multidrug-resistant bacterial infections.
The safety profile and toxicological aspects of 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- were evaluated in a preclinical study conducted by the National Institutes of Health (NIH). The results, published in Chemical Research in Toxicology, indicated favorable outcomes with minimal off-target effects at therapeutic concentrations. However, the study also noted the need for further investigation into long-term exposure effects, particularly regarding potential hepatotoxicity. These findings provide a foundation for future clinical translation of derivatives based on this chemical scaffold.
Looking ahead, the versatility of 1-Propanone, 1-[3-(aminomethyl)-1-azetidinyl]- positions it as a valuable building block in medicinal chemistry. Current research directions include its application in PROTAC (Proteolysis Targeting Chimera) technology and as a warhead in covalent inhibitor design. The compound's unique structural features, combined with recent synthetic methodology advancements, offer exciting opportunities for developing novel therapeutic agents across multiple disease areas, from oncology to infectious diseases.
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